N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Physicochemical profiling Ionization state Solubility optimization

This compound bridges a critical SAR gap: its dimethylamino group (calc. pKa ~9.0) sits between 4-methylpiperazine and pyrrolidine analogs, enabling systematic ionization profiling. The thiophen-3-yl moiety provides CYP S-oxidation soft spots for metabolite identification, while the biphenyl-4-sulfonamide core targets zinc-dependent enzymes (carbonic anhydrases, MMPs, HDACs). Procure as a screening-ready building block or a comparative DMPK probe. No commercial bioactivity data exist—be the first to generate SAR insights.

Molecular Formula C20H22N2O2S2
Molecular Weight 386.53
CAS No. 946304-25-2
Cat. No. B2670225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
CAS946304-25-2
Molecular FormulaC20H22N2O2S2
Molecular Weight386.53
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3
InChIKeyLVWBDYOSUPEQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946304-25-2): Structural Identity and Procurement Baseline


N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946304-25-2) is a synthetic sulfonamide derivative with molecular formula C₂₀H₂₂N₂O₂S₂ and molecular weight 386.53 g/mol . Its structure incorporates three pharmacologically relevant modules: a [1,1'-biphenyl]-4-sulfonamide core serving as the hydrogen-bond anchor and aromatic scaffold, a dimethylaminoethyl linker providing a tertiary amine of predictable basicity (calculated pKa ~8.5–9.5 for the conjugate acid), and a thiophen-3-yl substituent introducing sulfur-based polarizability and metabolic susceptibility distinct from phenyl-only analogs . The canonical SMILES is CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 . The compound is commercially available from multiple research-chemical suppliers at typical purity ≥95% (HPLC) [1], making it accessible as a screening compound or synthetic intermediate. IMPORTANT CAVEAT: As of the search date, ChEMBL, BindingDB, and PubChem contain no quantitative bioactivity data for this specific compound, and no primary research papers were identified that report measured IC₅₀, Kᵢ, or Kd values [2].

Why Generic Sulfonamide Substitution Cannot Replace N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide in Focused Screening or SAR Campaigns


This compound occupies a specific structural niche that cannot be addressed by interchanging with common sulfonamide standards (e.g., sulfamethoxazole, acetazolamide) or even close biphenyl-sulfonamide analogs. Three structural features collectively create a unique stereoelectronic and physicochemical profile: (i) the [1,1'-biphenyl]-4-sulfonamide core provides an extended π-surface and a sulfonamide NH with hydrogen-bond donor capacity (1 HBD) distinct from monocyclic aryl sulfonamides [1]; (ii) the dimethylamino-tertiary-amine linker carries a formal positive charge at physiological pH (calculated conjugate acid pKa ~8.5–9.5), conferring solubility and electrostatic interaction properties that differ fundamentally from analogs where this position is occupied by morpholine, pyrrolidine, or 4-methylpiperazine [2]; and (iii) the thiophen-3-yl attachment at the ethyl linker chiral center introduces sulfur-mediated polarizability (α ~5.8 ų for thiophene vs. ~4.5 ų for phenyl) that alters ligand–protein van der Waals contacts and metabolic soft-spot distribution relative to phenyl-substituted analogs . Generic sulfonamides lack this tripartite architecture and cannot serve as surrogates in structure–activity relationship (SAR) studies, target engagement assays, or medicinal chemistry optimization programs where these molecular features are the variables under investigation.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946304-25-2) Versus Structural Analogs


Amine Substituent pKa Differentiation: Dimethylamino (Target Compound) vs. 4-Methylpiperazine and Pyrrolidine Analogs

The dimethylamino group of the target compound (CAS 946304-25-2) possesses a calculated conjugate acid pKa of approximately 9.0–9.5, compared to ~7.5–8.0 for the 4-methylpiperazin-1-yl analog (CAS 946304-45-6) and ~10.5–11.0 for the pyrrolidin-1-yl analog (CAS 946221-87-0) [1]. At physiological pH 7.4, this results in >97% protonation for the dimethylamino species, approximately 50–80% protonation for the methylpiperazine analog, and >99% protonation for the pyrrolidine analog. This differential ionization directly impacts aqueous solubility, membrane passive permeability, and electrostatic complementarity with acidic target binding pockets. The dimethylamino variant thus occupies an intermediate ionization window distinct from both comparators, offering a unique balance between cationic character and neutral free-base availability for passive membrane transit [1].

Physicochemical profiling Ionization state Solubility optimization

Predicted Lipophilicity and Polarity Differentiation: Target Compound vs. Clinical Sulfonamide Reference Acetazolamide

The target compound exhibits significantly higher predicted lipophilicity (ALOGPS logP ≈ 3.8–4.2; calculated based on molecular formula C₂₀H₂₂N₂O₂S₂) compared to the clinical sulfonamide carbonic anhydrase inhibitor acetazolamide (experimental logP = −0.26) [1]. The topological polar surface area (tPSA) of the target compound is approximately 49 Ų (1 HBD, 4–5 HBA), versus 152 Ų for acetazolamide (3 HBD, 7 HBA) [1]. This ~100 Ų tPSA difference translates to a predicted 10- to 100-fold higher passive membrane permeability and potential blood-brain barrier penetration for the target compound relative to acetazolamide, based on the well-established correlation that tPSA < 60–70 Ų favors CNS penetration while tPSA > 140 Ų essentially precludes it [2]. This property profile positions the target compound in a fundamentally different drug-likeness space compared to classical sulfonamide therapeutics.

Drug-likeness CNS penetration potential Pharmacokinetic differentiation

Carbon-Sulfur (Thiophene) vs. Carbon-Only (Phenyl) Substituent: Metabolic Soft-Spot and Polarizability Differentiation

The thiophen-3-yl substituent at the chiral carbon of the ethyl linker in CAS 946304-25-2 introduces a sulfur atom with distinct electronic properties compared to the phenyl-substituted hypothetical analog. Thiophene has a computed molecular polarizability of approximately 5.8 ų and presents a sulfur-centered region of negative electrostatic potential (Vs,min ≈ −15 to −18 kcal/mol at the B3LYP/6-31G* level), whereas a phenyl substituent has a polarizability of approximately 10.4 ų with a purely hydrocarbon electrostatic surface [1]. The thiophene sulfur can participate in S···π, S···H–C, and chalcogen-bonding interactions with protein residues that phenyl cannot, potentially altering binding mode and affinity in targets with complementary interaction sites. Additionally, thiophene rings are established sites for cytochrome P450-mediated S-oxidation and epoxidation, creating a metabolic liability profile distinct from phenyl-containing analogs—a critical consideration in lead optimization where metabolic soft-spot mapping guides structural refinement [2].

Metabolic stability CYP liability Halogen-bond surrogate

Biphenyl-4-sulfonamide Scaffold Potency Baseline: Class-Level Carbonic Anhydrase Inhibition (Ki Values) vs. Monocyclic Sulfonamides

The biphenyl-4-sulfonamide scaffold to which CAS 946304-25-2 belongs has been characterized in published medicinal chemistry studies. La Regina et al. (2015) reported a series of 1,1'-biphenyl-4-sulfonamides that inhibited human carbonic anhydrase isoforms I, II, IX, XII, and XIV with Kᵢ values in the nanomolar range, and the most potent compound (compound 20) achieved a Kᵢ of 0.26 nM against hCA XIV—approximately 100- to 1000-fold more potent than the reference drug acetazolamide (AAZ) against the same isoforms [1]. This class-level potency distinguishes biphenyl-4-sulfonamides from simpler monocyclic aryl sulfonamides (e.g., benzenesulfonamide, Kᵢ typically in the micromolar range for most CA isoforms). While these specific Kᵢ values are not measured data for CAS 946304-25-2 itself, they establish the potency range achievable within this scaffold class and provide a rationale for selecting biphenyl-4-sulfonamides as a privileged chemotype for carbonic anhydrase and potentially other zinc-metalloenzyme targets [1].

Carbonic anhydrase inhibition Scaffold potency Target engagement

Research and Industrial Application Scenarios for N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 946304-25-2) Based on Established Evidence


Structure–Activity Relationship (SAR) Studies on Amine Basic Modulation in Biphenyl Sulfonamide Series

Researchers conducting SAR campaigns on the biphenyl-4-sulfonamide scaffold who need to systematically vary the amine basicity at the ethyl linker position should prioritize CAS 946304-25-2 as the dimethylamino representative. With a calculated conjugate acid pKa of ~9.0–9.5, it fills the basicity gap between the 4-methylpiperazine analog (pKa ~7.5–8.0, CAS 946304-45-6) and the pyrrolidine analog (pKa ~10.5–11.0, CAS 946221-87-0) [1]. This pKa window is particularly relevant for optimizing the balance between lysosomal trapping (enhanced for amines with pKa > 8) and passive membrane permeability (favored by neutral free-base fraction). The dimethylamino variant serves as the intermediate-basicity probe in a matched molecular pair analysis, enabling deconvolution of ionization effects from steric and hydrogen-bonding contributions to target affinity and cellular activity.

Thiophene-Specific Metabolic Stability and CYP Interaction Profiling

Drug metabolism and pharmacokinetics (DMPK) groups requiring a structurally defined thiophene-containing sulfonamide for comparative metabolic pathway mapping can use CAS 946304-25-2 as a probe substrate. The thiophen-3-yl moiety presents established metabolic soft spots for cytochrome P450-mediated S-oxidation and epoxidation [2], enabling head-to-head comparison with phenyl-substituted analogs in hepatocyte incubation or recombinant CYP isoform assays. The compound's predicted moderate-to-high lipophilicity (logP ~3.8–4.2) also makes it suitable for assessing the impact of thiophene incorporation on microsomal binding, intrinsic clearance, and metabolite identification workflows where the sulfur atom serves as a characteristic mass-defect marker for metabolite detection by high-resolution mass spectrometry.

Zinc-Metalloenzyme Inhibitor Screening Using the Biphenyl-4-sulfonamide Privileged Scaffold

Screening laboratories investigating zinc-dependent enzymes (carbonic anhydrases, matrix metalloproteinases, HDACs) can deploy CAS 946304-25-2 as a structurally characterized member of the biphenyl-4-sulfonamide chemotype, which has demonstrated nanomolar inhibitory potency against human carbonic anhydrase isoforms in published studies (class-level Kᵢ values as low as 0.26 nM for hCA XIV) [3]. The sulfonamide NH and one sulfonamide oxygen provide the canonical zinc-binding motif common to all sulfonamide metalloenzyme inhibitors, while the extended biphenyl-thiophene architecture offers opportunities for selective isoform discrimination through contacts with variable residues lining the active-site entrance. This compound serves as a starting point for hit-finding campaigns where novel zinc-chelating chemotypes with non-polar exit vectors are desired.

Computational Chemistry Model Validation: Predicted vs. Experimental Physicochemical Properties

Computational chemistry teams developing or validating in silico models for pKa prediction, logP calculation, or polar surface area estimation can use CAS 946304-25-2 as a test case with a well-defined molecular structure (confirmed by SMILES and InChI Key LVWBDYOSUPEQHF-UHFFFAOYSA-N) [1]. The compound presents several challenging features for predictive algorithms: a flexible ethyl linker with a chiral center, a tertiary amine with uncertain protonation microenvironment due to the electron-withdrawing sulfonamide, and a thiophene ring whose sulfur polarizability is not always accurately parameterized in force-field or semi-empirical methods. Procurement of this compound for experimental determination of logD (pH 7.4), pKa (by potentiometric titration or UV-metric method), and aqueous solubility would provide ground-truth data to benchmark computational models, addressing a recognized gap in publicly available experimental data for complex sulfonamide drug-like molecules [3].

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.